2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(3-carbamoylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-4(7(12)13)10-3-2-5(9-10)6(8)11/h2-4H,1H3,(H2,8,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLYWKBGGWFGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC(=N1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of a pyrazole derivative with a suitable carbamoylating agent. One common method is the reaction of 3-amino-1H-pyrazole with acryloyl chloride, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
The applications of 2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid, also known as 2-(3-carbamoylpyrazol-1-yl)propanoic acid, are varied and span across several scientific and industrial fields . This compound, characterized by a pyrazole ring with carbamoyl and propanoic acid substitutions, serves as a versatile building block in chemistry, biology, medicine, and materials science.
Scientific Research Applications
Chemistry
- Building Block for Complex Heterocyclic Compounds this compound is utilized in the synthesis of more complex heterocyclic compounds. These compounds are crucial in developing new pharmaceuticals, agrochemicals, and other specialty chemicals .
- Reagent in Organic Synthesis As a building block, it enables chemists to introduce pyrazole moieties into larger molecular architectures, modifying the electronic and steric properties of target molecules.
Biology
- Antimicrobial and Anticancer Research The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research focuses on understanding its mechanism of action and its effectiveness against various microbial strains and cancer cell lines.
Medicine
- Therapeutic Agent Research Ongoing research explores the potential of this compound as a therapeutic agent for various diseases. Studies may involve in vitro and in vivo experiments to assess its efficacy and safety.
- Drug Design and Development The pyrazole moiety is a common structural feature in many drugs due to its biological activities and ability to bind with various enzymes and receptors.
Industry
- Material Development this compound is used in developing new materials and as a precursor in synthesizing other industrially relevant compounds. These materials may include polymers, coatings, and adhesives with enhanced properties.
Chemical Reactions and Synthesis
Synthetic Routes and Reaction Conditions
- The synthesis of this compound involves reacting appropriate precursors under controlled conditions, often requiring catalysts and specific temperature and pH settings to ensure the desired product.
- Industrial production involves large-scale synthesis using optimized reaction conditions to maximize yield and purity, often including continuous flow reactors and automated systems for precise control of reaction parameters.
Types of Reactions
- This compound can undergo various chemical reactions, including oxidation and reduction, to modify its functional groups and form new compounds. Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Mechanism of Action
The mechanism of action of 2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of HIF prolyl hydroxylase domain enzymes, it binds to the active site of the enzyme, preventing the hydroxylation of HIF-α subunits. This inhibition stabilizes HIF-α, leading to its accumulation and subsequent activation of hypoxia-responsive genes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid can be contextualized by comparing it to analogous pyrazole-containing propanoic acid derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Pyrazole-Based Propanoic Acid Derivatives
Key Structural and Functional Insights
The carbamoyl group may enhance interactions with biological targets through hydrogen bonding . Hydrochloride salts (e.g., ) improve aqueous solubility, whereas methyl substitutions (e.g., ) can reduce reactivity due to steric hindrance.
Functional Group Variations: The 2-keto group in 2-oxo-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid introduces electrophilic character, contrasting with the carboxylic acid group in the target compound, which is deprotonated at physiological pH.
Metabolic and Pharmacokinetic Considerations :
- Derivatives with dimethyl substitutions (e.g., ) may exhibit improved metabolic stability due to reduced susceptibility to oxidative enzymes.
Biological Activity
2-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazole ring, which is known for conferring various biological activities. The presence of the carbamoyl group enhances its interaction with biological targets.
Biological Activities
Research has demonstrated that compounds containing a pyrazole moiety exhibit a wide range of biological activities, including:
- Anti-inflammatory : Pyrazole derivatives have shown potential in reducing inflammation, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial : Studies indicate that pyrazole compounds possess antimicrobial properties against various bacteria and fungi, suggesting their utility in treating infections.
- Anticancer : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Reduces inflammation in animal models | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Cytotoxic effects on various cancer cell lines |
The mechanism by which this compound exerts its effects involves:
- Receptor Modulation : Interaction with specific receptors involved in inflammatory pathways.
- Enzyme Inhibition : Inhibition of enzymes such as cyclooxygenase (COX), which plays a key role in inflammation.
- Cellular Interaction : The compound may form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Case Studies
Several studies have highlighted the biological efficacy of related pyrazole compounds:
- Anti-inflammatory Activity : A study utilizing carrageenan-induced edema models demonstrated that certain pyrazole derivatives significantly reduced paw swelling compared to standard anti-inflammatory drugs like ibuprofen .
- Antimicrobial Efficacy : Research reported the synthesis of pyrazole derivatives that showed promising antimicrobial activity against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae, suggesting their potential as therapeutic agents in infectious diseases.
- Anticancer Potential : A novel series of pyrazole derivatives were tested against multiple cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range, indicating strong cytotoxicity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Utilizing hydrazines and appropriate carbonyl compounds to form the pyrazole ring.
- Carbamoylation : Introducing the carbamoyl group through reaction with isocyanates or carbamates.
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing 2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid and its derivatives?
- Methodology : Use regioselective condensation reactions (e.g., aza-Michael additions) to install the pyrazole moiety. Column chromatography (ethyl acetate/hexane, 1:4) is recommended for purification . For carbamoyl group introduction, employ coupling agents like EDCl/HOBt under inert atmospheres. Reaction optimization should include temperature control (–20°C to –15°C for 40–48 hours) to minimize side products .
- Example : In structurally related pyrazole-amino acid hybrids, yields of 68% were achieved via stepwise protection-deprotection strategies and recrystallization from 2-propanol .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR/IR Spectroscopy : Confirm regiochemistry via -NMR (e.g., pyrazole proton signals at δ 8.39 ppm in DMSO-d6) and carbamoyl C=O stretches (~1702 cm) .
- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+1] at m/z 293.2 for related analogs) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX programs for structure refinement (e.g., SHELXL for small-molecule datasets) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Recommendation : Polar aprotic solvents (e.g., 2-propanol, ethyl acetate) are preferred. For pyrazole derivatives, recrystallization from dichloromethane/hexane mixtures improves yield and purity .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of pyrazole ring functionalization?
- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate transition-state energies for competing reaction pathways. Compare predicted regioselectivity (e.g., C3 vs. C5 substitution) with experimental -NMR data .
- Case Study : Aza-Michael reactions of pyrazole precursors showed 85% regioselectivity for C3-adducts, aligning with computational predictions of lower activation barriers .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Troubleshooting :
- Dynamic NMR : Detect tautomerism in pyrazole rings (e.g., 1H-pyrazole ↔ 2H-pyrazole interconversion) causing split signals .
- High-Resolution MS : Differentiate isobaric impurities (e.g., carbamoyl vs. urea derivatives) with sub-ppm mass accuracy .
Q. How does the carbamoyl group influence the compound’s supramolecular interactions in crystal lattices?
- Crystallographic Analysis : Hydrogen-bonding networks (N–H···O=C) dominate packing, as seen in 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (space group , ) . SHELXL refinement revealed interlayer distances of 3.2 Å, stabilized by van der Waals interactions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Scale-Up Considerations :
- Catalytic Asymmetric Synthesis : Use chiral auxiliaries (e.g., (S)-BINOL) for stereocontrol during propanoic acid chain formation .
- Continuous Flow Systems : Reduce racemization risks by minimizing residence time at high temperatures .
Methodological Recommendations
- Synthetic Optimization : Prioritize low-temperature reactions to suppress side reactions (e.g., decarboxylation) .
- Data Validation : Cross-reference crystallographic (SHELX-refined) and spectroscopic data to resolve structural ambiguities .
- Advanced Modeling : Combine DFT with experimental kinetics to predict and validate reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
